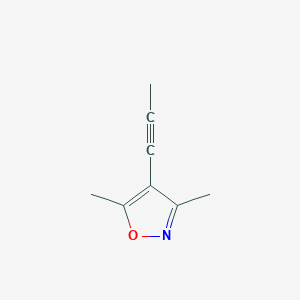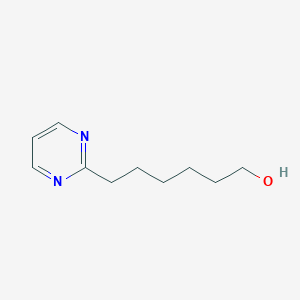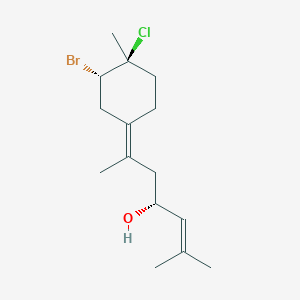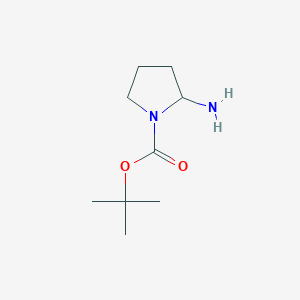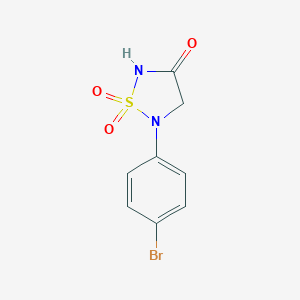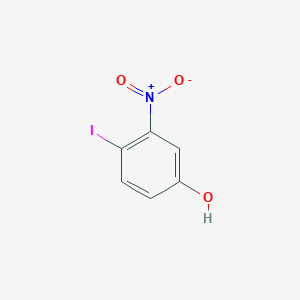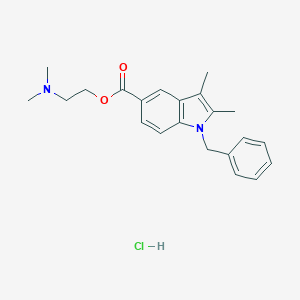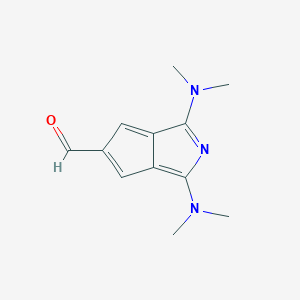
1,3,5-Tris(phenylethynyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,5-Tris(phenylethynyl)benzene involves palladium-catalyzed alkynylations and cobalt-catalyzed cycloadditions, illustrating advanced strategies in organic synthesis for creating complex molecular architectures with precise control over the molecular structure (Diercks & Vollhardt, 1986).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(phenylethynyl)benzene has been extensively studied through crystallography, revealing a propeller-like conformation. This structure highlights the importance of the spatial arrangement of acetylenic groups for potential chemical reactions and the packing of molecules in crystals (Lindeman et al., 1994).
Chemical Reactions and Properties
This compound's chemical reactivity has been demonstrated in various synthesis processes, including its role as a monomer for cross-linked polymers. Its acetylenic groups facilitate cyclotrimerization reactions, showcasing its versatility in forming complex polymeric structures (Lindeman et al., 1993).
Physical Properties Analysis
Studies on 1,3,5-Tris(phenylethynyl)benzene and its derivatives have explored their solid-state structures, revealing insights into intermolecular interactions, such as H⋅⋅⋅F contacts and aryl-aryl interactions. These investigations contribute to understanding the compound's melting point behavior and its implications for materials science (Weddeling et al., 2021).
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions:
- The crystal structure of 1,3,5-Tris(4-(phenylethynyl)phenyl)benzene has been investigated, revealing its potential as a model for polyphenylene structures. It demonstrates close arrangement of acetylene groups which is favorable for topochemical interactions, but its conformational rigidity limits optimal adjustment of reactive sites (Lindeman et al., 1994).
Co-Crystal Formation and Fluorination Patterns:
- Co-crystallization experiments and fluorination patterns of rigid 1,3,5-Tris(phenylethynyl)benzenes have been studied, showing the influence of intermolecular interactions and fluorine contacts on co-crystal structures and melting points (Weddeling et al., 2021).
Selective Sensing and Capture of Picric Acid:
- A fluorescent chemo-sensor based on 1,3,5-Tris(4′-(N,N-dimethylamino)phenyl)benzene has been synthesized, showing high selectivity and fluorescence quenching in the presence of picric acid. This demonstrates its potential as a selective sensor for picric acid with a low detection limit (Vishnoi et al., 2015).
Catalytic Applications:
- 1,3,5-Tris(hydrogensulfato) Benzene has been used as an efficient catalyst for the synthesis of certain derivatives, showing advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Antioxidation Behavior:
- The antioxidation behavior of 1,3,5-Tris(phenylamino) benzene and its derivatives has been evaluated, with findings suggesting better antioxidation ability at elevated temperatures compared to commercial antioxidants (Changqing et al., 2016).
Electrochemical Properties and Polymer Formation:
- Novel 1,3,5-Tris(oligothienyl)benzenes have been synthesized for developing two- or three-dimensional conducting polymers, demonstrating their electrochemical behavior and potential applications in this area (Chérioux & Guyard, 2001).
Excited-State Structure and Dynamics:
- The excited-state structure and dynamics of 1,3,5-Tris(phenylethynyl)benzene have been studied through spectroscopy, revealing insights into its nonplanar structure and relaxation processes in excited states (Nomoto et al., 2007).
Direcciones Futuras
The future directions for research on 1,3,5-Tris(phenylethynyl)benzene could include further exploration of its potential applications in the synthesis of conductive polymers and the construction of coordination polymers . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Propiedades
IUPAC Name |
1,3,5-tris(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGUVUAZGQYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572791 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(phenylethynyl)benzene | |
CAS RN |
118688-56-5 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




